molecular formula C18H42N6O B12551890 N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octanamide CAS No. 142708-37-0

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octanamide

Cat. No.: B12551890
CAS No.: 142708-37-0
M. Wt: 358.6 g/mol
InChI Key: CBDUJOLCJKYVJS-UHFFFAOYSA-N
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Description

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a long chain of nitrogen and carbon atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a tetraazatetradecane derivative with an octanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential role in biological systems and as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its long-chain structure allows it to interact with cell membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Known for its polyethylene glycol-like characteristics and used in polymer synthesis.

    1,14-Diamino-3,6,9,12-tetraoxatetradecane: Utilized in the synthesis of polymers and as a reagent in organic chemistry.

Uniqueness

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide stands out due to its unique combination of a long tetraazatetradecane chain and an octanamide group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

142708-37-0

Molecular Formula

C18H42N6O

Molecular Weight

358.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethyl]octanamide

InChI

InChI=1S/C18H42N6O/c1-2-3-4-5-6-7-18(25)24-17-16-23-15-14-22-13-12-21-11-10-20-9-8-19/h20-23H,2-17,19H2,1H3,(H,24,25)

InChI Key

CBDUJOLCJKYVJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCNCCNCCNCCNCCN

Origin of Product

United States

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